1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
The synthesis of related chemical structures involves intricate reactions to create novel compounds for further biological evaluation. For instance, the synthesis of 1,5‐dihydro‐5‐(4‐methoxyphenyl)‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their derivatives showcases the chemical versatility of pyrazolopyrimidines, involving reactions like condensation with triethyl orthoformate and amines, or reaction with ethyl N‐(4‐methoxyphenyl)formimidate and N,N′‐bis(4‐methoxyphenyl)formamidine for ring closure. These processes are foundational for creating structures with potential biological activity (Finlander & Pedersen, 1985).
Biological Activity and Potential Therapeutic Uses
Several studies have explored the biological activities of compounds structurally related to "1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide", including their anticancer, anti-inflammatory, and enzyme inhibition properties. Novel benzodifuranyl derivatives, including thiazolopyrimidines, have been identified as potent anti-inflammatory and analgesic agents, with significant COX-2 inhibition and analgesic activities, highlighting their therapeutic potential in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Angiogenic and DNA Cleavage Studies
The anti-angiogenic and DNA cleavage abilities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been investigated, showing that these compounds can efficiently block blood vessel formation in vivo and exhibit significant DNA binding/cleavage activities. This suggests their potential application in cancer therapy by inhibiting tumor angiogenesis and directly targeting DNA integrity (Kambappa et al., 2017).
Synthesis of Novel Isoxazolines and Isoxazoles
Further chemical exploration includes the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the chemical adaptability and potential for generating a wide range of bioactive molecules from the core pyrazolopyrimidinone structure (Rahmouni et al., 2014).
Systemic Fungicide Analogs
The compound has also inspired the synthesis of systemic fungicide analogs, indicating its potential utility in agricultural applications to control fungal diseases (Huppatz, 1985).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-6-7-18(29-2)17(11-15)25-21(28)16-5-3-9-26(13-16)19-12-20(23-14-22-19)27-10-4-8-24-27/h4,6-8,10-12,14,16H,3,5,9,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXDPZDBEYPMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.